molecular formula C18H21N7O B2626746 2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415531-07-4

2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B2626746
CAS No.: 2415531-07-4
M. Wt: 351.414
InChI Key: XWAGXTBFGBVJPT-UHFFFAOYSA-N
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Description

2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine core structure Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: mCPBA, potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Trimethylsilyl cyanide (TMSCN), various halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while nucleophilic substitution could introduce cyanide groups.

Scientific Research Applications

2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By binding to these kinases, the compound can disrupt signaling pathways that are often overactive in cancer cells, thereby inhibiting their growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for high selectivity and potency as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c19-12-15-1-4-20-18(23-15)25-7-5-24(6-8-25)17-11-16(21-13-22-17)14-2-9-26-10-3-14/h1,4,11,13-14H,2-3,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAGXTBFGBVJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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